2-[(4-CHLOROPHENYL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE
Description
2-[(4-Chlorophenyl)sulfanyl]-N-(4-nitrophenyl)acetamide is a synthetic acetamide derivative characterized by a central acetamide backbone substituted with a 4-chlorophenylthio (sulfanyl) group at the 2-position and a 4-nitrophenyl group at the N-position. The compound’s structure combines electron-withdrawing substituents (chloro and nitro groups) with a sulfanyl linkage, which may influence its physicochemical properties, such as solubility, stability, and reactivity.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c15-10-1-7-13(8-2-10)21-9-14(18)16-11-3-5-12(6-4-11)17(19)20/h1-8H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJKIFKVFUGINF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-CHLOROPHENYL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE typically involves the reaction of 4-chlorothiophenol with 4-nitroaniline in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
2-[(4-CHLOROPHENYL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
2-[(4-CHLOROPHENYL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-CHLOROPHENYL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. For instance, its nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives, focusing on substituent effects, molecular properties, and synthesis data from the provided evidence.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Polarity :
- The target compound’s 4-nitrophenyl group introduces strong electron-withdrawing effects, likely increasing polarity compared to analogs with methoxy (6b, m.p. 112–113°C ) or trifluoromethyl groups (6d, m.p. 104–105°C ). Sulfonyl-containing analogs (e.g., 6c) exhibit higher melting points due to enhanced intermolecular interactions .
- Fluorine (in ) and bromine (in ) substituents may modulate lipophilicity, affecting membrane permeability in biological systems.
Synthetic Accessibility :
- Compounds in were synthesized via Fe(III)-catalyzed N-amidomethylation, yielding moderate-to-high melting points (104–135°C) . The target compound’s nitro group may require controlled reaction conditions to avoid side reactions (e.g., reduction).
Potential Bioactivity: Sulfamoyl () and thiazole () analogs suggest possible antimicrobial or kinase-inhibitory activity. The nitro group in the target compound could confer redox activity, relevant in prodrug design or nitroreductase targeting.
Research Implications and Limitations
While direct data on this compound are unavailable in the provided evidence, comparisons with analogs highlight the following:
- Stability : Sulfanyl groups (as in the target) are less oxidatively stable than sulfonyl groups (e.g., 6c ), which may limit shelf life.
- Solubility : The nitro group may reduce aqueous solubility compared to methyl or methoxy analogs, necessitating formulation optimization.
- Synthetic Challenges : Nitro groups often require inert atmospheres or specialized catalysts to prevent degradation during synthesis .
Further studies should prioritize synthesizing the target compound and evaluating its biological activity, leveraging methodologies from and structural insights from triazole- and benzothiazole-containing analogs .
Biological Activity
2-[(4-Chlorophenyl)Sulfanyl]-N-(4-Nitrophenyl)Acetamide, a compound characterized by its unique molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 293.73 g/mol. The compound features a chlorophenyl group and a nitrophenyl group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈ClN₃O₂S |
| Molecular Weight | 293.73 g/mol |
| LogP | 5.56 |
| Polar Surface Area | 95.84 Ų |
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, studies have shown that acetamides can possess broad-spectrum antibacterial properties. The presence of the chlorophenyl group is believed to enhance the antibacterial efficacy against various pathogens, including Klebsiella pneumoniae and other Gram-positive and Gram-negative bacteria.
A study assessing the antibacterial potential of related compounds revealed that the introduction of a chloro atom at specific positions significantly improved the activity against K. pneumoniae. The mechanism is thought to involve interaction with penicillin-binding proteins, leading to bacterial cell lysis .
Anticancer Properties
The anticancer potential of this compound has also been explored. Compounds containing nitro groups are known for their ability to induce apoptosis in cancer cells. In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, suggesting a promising avenue for further research.
For example, a related compound was tested against multiple cancer cell lines, demonstrating IC50 values indicating effective cytotoxicity. The presence of electron-withdrawing groups like nitro groups is crucial for enhancing anticancer activity through mechanisms such as apoptosis induction and inhibition of cellular proliferation .
Case Studies
- Antibacterial Study : A recent investigation focused on the antibacterial effects of structurally similar acetamides against Klebsiella pneumoniae. The study determined minimum inhibitory concentrations (MICs), revealing that compounds with chloro substitutions exhibited lower MIC values compared to their non-chloro counterparts, reinforcing the importance of this functional group in enhancing antibacterial action .
- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of various acetamide derivatives on human cancer cell lines. The results indicated that compounds with both chlorophenyl and nitrophenyl groups showed significant cytotoxic effects, with IC50 values ranging from 1 to 10 µg/mL across different cell lines, thus highlighting their potential as anticancer agents .
The biological activity of this compound is attributed to its structural components:
- Chlorophenyl Group : Enhances lipophilicity and facilitates membrane penetration.
- Nitrophenyl Group : Potentially involved in redox reactions leading to oxidative stress in target cells.
- Thioether Linkage : May interact with thiol-containing enzymes or receptors, modulating biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
